molecular formula C13H15N B12877477 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole CAS No. 918667-49-9

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole

Cat. No.: B12877477
CAS No.: 918667-49-9
M. Wt: 185.26 g/mol
InChI Key: RCWXWLPPQNJDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the 2-ethyl-6-methylphenyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-6-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions. The major products formed depend on the nature of the electrophile and reaction conditions.

Scientific Research Applications

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between heterocyclic compounds and biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways where the compound acts as a modulator, influencing cellular responses and functions.

Comparison with Similar Compounds

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole can be compared with other pyrrole derivatives such as:

    2-ethyl-6-methylphenyl isocyanate: This compound shares a similar phenyl group but differs in its functional group, leading to distinct reactivity and applications.

    Metolachlor: A herbicide with a similar phenyl group, used primarily in agriculture. Its structure and function differ significantly from this compound, highlighting the unique properties of each compound.

Biological Activity

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is a compound that has garnered attention due to its diverse biological activities. Pyrrole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13N
  • Molecular Weight : 173.24 g/mol

This structure features a pyrrole ring substituted with an ethyl and methyl group on the phenyl moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing pyrrole rings can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Organism
This compound10Staphylococcus aureus
1-(4-Methylphenyl)-1H-pyrrole5Escherichia coli
2-Methyl-3,5-diphenyl-1H-pyrrole8Candida albicans

The compound this compound demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

Anticancer Properties

The anticancer potential of pyrrole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation.

Case Study: Anticancer Activity
In a study assessing various pyrrole derivatives for anticancer activity, this compound was evaluated against several cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in leukemia and breast cancer cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Inhibition of cell cycle progression
K562 (Leukemia)12Induction of apoptosis

The IC50 value for MCF-7 cells was recorded at 15 μM , demonstrating significant potential as an anticancer agent .

Anti-inflammatory Effects

Pyrroles are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation.

Research Findings
A study comparing various pyrrole derivatives revealed that this compound exhibited COX-2 inhibition comparable to that of standard anti-inflammatory drugs like Celecoxib .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer proliferation.
  • Receptor Modulation : It potentially modulates receptors associated with pain and inflammation, contributing to its therapeutic effects.

Properties

CAS No.

918667-49-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-(2-ethyl-6-methylphenyl)pyrrole

InChI

InChI=1S/C13H15N/c1-3-12-8-6-7-11(2)13(12)14-9-4-5-10-14/h4-10H,3H2,1-2H3

InChI Key

RCWXWLPPQNJDII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.